Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the use of a dihydropyridine precursor, which undergoes a series of reactions including benzylation and hydroxymethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The dihydropyridine ring can be reduced to a piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a carboxylic acid derivative, while reduction can produce a fully saturated piperidine compound.
Scientific Research Applications
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Amiodarone Related Compound H: A compound related to amiodarone, used in pharmaceuticals.
Uniqueness
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in multiple fields of research and industry.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2 |
InChI Key |
KNESSVMWPUAPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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